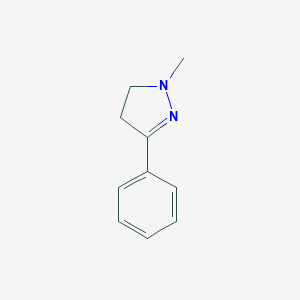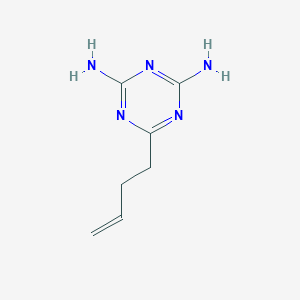
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)-, also known as 6-Butylamino-2,4-diamino-1,3,5-triazine, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been found to exhibit several biological activities, making it a promising candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting certain enzymes or proteins involved in cell proliferation and survival pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have antibacterial activity against several strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- is its potential as a therapeutic agent for cancer and inflammatory diseases. However, the compound has certain limitations in terms of its solubility and stability, which can make it challenging to work with in laboratory experiments.
Direcciones Futuras
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- has several potential future directions for research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the identification of the specific enzymes or proteins targeted by the compound, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to explore the potential of this compound as a therapeutic agent for other diseases beyond cancer and inflammation.
Métodos De Síntesis
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- can be achieved by several methods, including the reaction of 6-chloro-2,4-diamino-1,3,5-triazine with butenylamine in the presence of a base. Another method involves the reaction of 6-amino-2,4-diamino-1,3,5-triazine with butenyl isocyanate. These methods have been reported to yield high purity and good yields of the desired product.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. Several studies have reported the use of this compound as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
15821-36-0 |
|---|---|
Nombre del producto |
1,3,5-Triazine-2,4-diamine, 6-(3-butenyl)- |
Fórmula molecular |
C7H11N5 |
Peso molecular |
165.2 g/mol |
Nombre IUPAC |
6-but-3-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H11N5/c1-2-3-4-5-10-6(8)12-7(9)11-5/h2H,1,3-4H2,(H4,8,9,10,11,12) |
Clave InChI |
NUIMPSFZBALNHW-UHFFFAOYSA-N |
SMILES |
C=CCCC1=NC(=NC(=N1)N)N |
SMILES canónico |
C=CCCC1=NC(=NC(=N1)N)N |
Otros números CAS |
15821-36-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



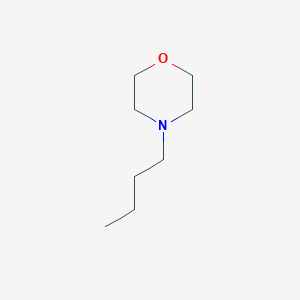
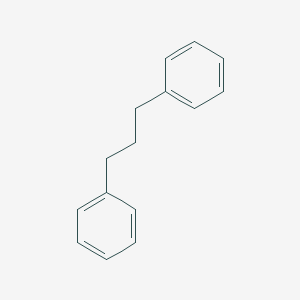
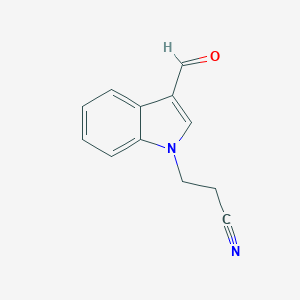
![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)
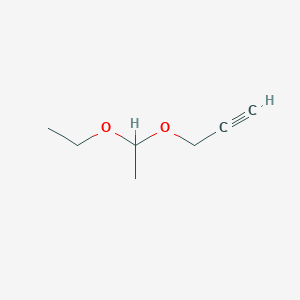
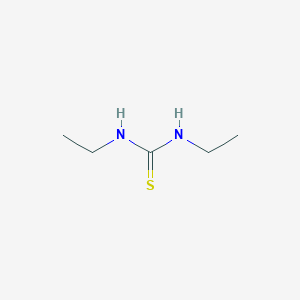
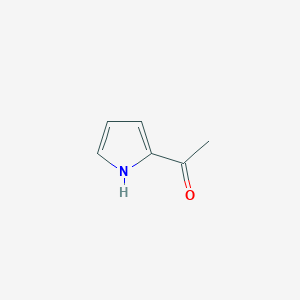
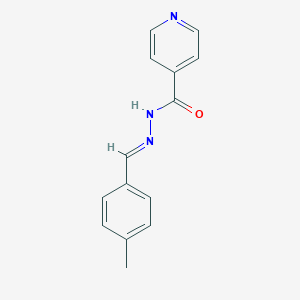
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
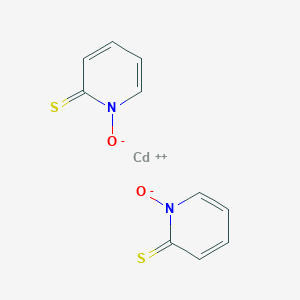
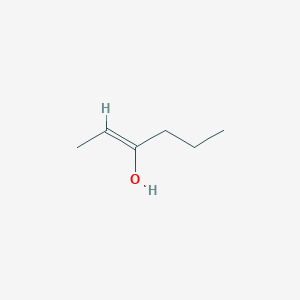
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
